1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol
Overview
Description
1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H10BrNO It is a derivative of indene, a bicyclic hydrocarbon, and contains functional groups such as an amino group, a bromine atom, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dihydro-1H-inden-5-ol followed by amination. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: Formation of 1-amino-6-bromo-2,3-dihydro-1H-inden-5-one.
Reduction: Formation of 1-amino-2,3-dihydro-1H-inden-5-ol.
Substitution: Formation of various substituted indene derivatives depending on the substituent introduced.
Scientific Research Applications
1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-amino-2,3-dihydro-1H-inden-5-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-bromo-2,3-dihydro-1H-inden-5-ol: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
1-amino-6-chloro-2,3-dihydro-1H-inden-5-ol: Contains a chlorine atom instead of bromine, which may influence its chemical reactivity and biological properties.
Uniqueness
1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both an amino group and a bromine atom on the indene scaffold. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,8,12H,1-2,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDKOSOUISRKSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261580 | |
Record name | 1H-Inden-5-ol, 1-amino-6-bromo-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-16-5 | |
Record name | 1H-Inden-5-ol, 1-amino-6-bromo-2,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Inden-5-ol, 1-amino-6-bromo-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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